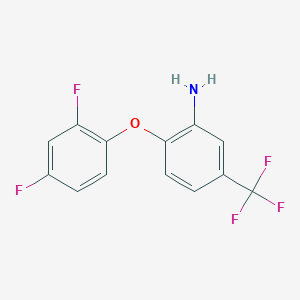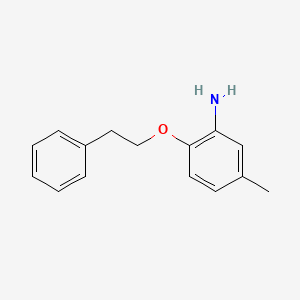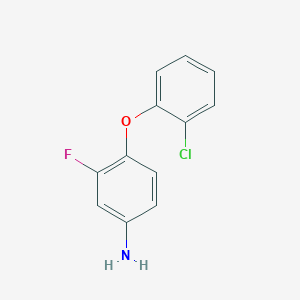
4-(2-氯苯氧基)-3-氟苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chlorophenoxy)-3-fluoroaniline is a useful research compound. Its molecular formula is C12H9ClFNO and its molecular weight is 237.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chlorophenoxy)-3-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenoxy)-3-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物分析
4-(2-氯苯氧基)-3-氟苯胺参与了药物分析。一项研究利用2-氯-6,7-二甲氧基-3-喹啉甲醛作为荧光标记试剂,在高效液相色谱分离氯酚类化合物时,包括与4-(2-氯苯氧基)-3-氟苯胺相关的化合物,以确定制药配方中的氯甲酚和氯二甲酚 (Gatti et al., 1997)。
抗菌研究
一项研究合成了4-(2-氯苯氧基)-3-氟苯胺的衍生物,特别是噻唑啉酮衍生物,用于抗菌研究。这些化合物在经历各种合成过程后显示出作为抗菌剂的潜力 (Patel et al., 2009)。
喹啉衍生物合成
涉及合成喹啉衍生物的研究利用了4-(2-氯苯氧基)-3-氟苯胺。这项研究专注于创造具有独特取代模式的新喹啉衍生物,这对化学研究和潜在的医学应用可能具有重要意义 (Maichrowski et al., 2013)。
代谢研究
该化合物已被用于代谢研究,例如使用各种光谱技术研究其在大鼠体内的代谢。这项研究有助于了解这类化合物在生物系统中的代谢 (Duckett et al., 2006)。
光谱学和晶体学
它也在光谱学和晶体学领域进行研究。例如,对其热分解和晶体结构的研究提供了有关其物理和化学性质的见解 (Zakrzewska et al., 2001); (Betz, 2015)。
生物场能量治疗研究
有趣的是,进行了涉及生物场能量治疗对4-(2-氯苯氧基)-3-氟苯胺的研究,以观察其物理、热性和光谱性质的变化 (Trivedi et al., 2015)。
生化分析
Biochemical Properties
4-(2-Chlorophenoxy)-3-fluoroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with stearoyl-CoA desaturase (SCD), an enzyme involved in the synthesis of unsaturated fatty acids. 4-(2-Chlorophenoxy)-3-fluoroaniline acts as an inhibitor of SCD, altering the lipid composition of cells and affecting their viability . This compound also interacts with other biomolecules, such as cytochrome b5 and cytochrome b5 reductase, although it does not inhibit these co-enzymes .
Cellular Effects
The effects of 4-(2-Chlorophenoxy)-3-fluoroaniline on various cell types and cellular processes are profound. In cancer cells, particularly breast and prostate cancer cells, inhibition of SCD by 4-(2-Chlorophenoxy)-3-fluoroaniline leads to changes in lipid composition, reduced cell viability, and induction of apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting lipid biosynthesis and promoting the release of cytochrome C .
Molecular Mechanism
At the molecular level, 4-(2-Chlorophenoxy)-3-fluoroaniline exerts its effects primarily through the inhibition of stearoyl-CoA desaturase. By binding to the active site of SCD, it prevents the conversion of saturated fatty acids to monounsaturated fatty acids, leading to an accumulation of saturated lipids and a decrease in cell membrane fluidity . This disruption in lipid homeostasis triggers a cascade of molecular events, including the release of cytochrome C and activation of apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Chlorophenoxy)-3-fluoroaniline have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular function. Studies have shown that prolonged exposure to 4-(2-Chlorophenoxy)-3-fluoroaniline can lead to sustained inhibition of SCD and persistent alterations in lipid metabolism . These long-term effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Dosage Effects in Animal Models
The effects of 4-(2-Chlorophenoxy)-3-fluoroaniline vary with different dosages in animal models. At low doses, the compound effectively inhibits SCD without causing significant toxicity. At higher doses, it can induce adverse effects, including hepatotoxicity and disruption of normal lipid metabolism . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
4-(2-Chlorophenoxy)-3-fluoroaniline is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as stearoyl-CoA desaturase, influencing the synthesis of unsaturated fatty acids and altering metabolic flux . The compound’s impact on lipid metabolism is a key factor in its biochemical activity and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 4-(2-Chlorophenoxy)-3-fluoroaniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 4-(2-Chlorophenoxy)-3-fluoroaniline is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the endoplasmic reticulum, where it interacts with stearoyl-CoA desaturase and other lipid-metabolizing enzymes . This localization is critical for its function and effectiveness in modulating lipid metabolism and inducing apoptosis in cancer cells.
属性
IUPAC Name |
4-(2-chlorophenoxy)-3-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOGKHVPQVPSJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
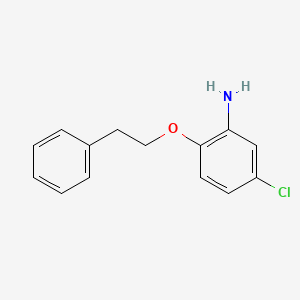

![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)

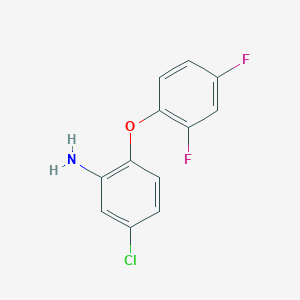
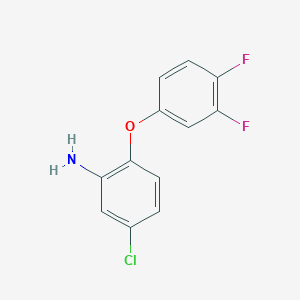
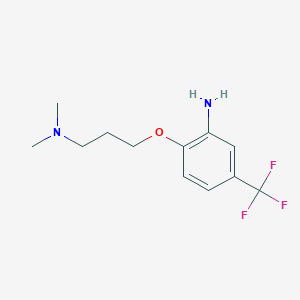

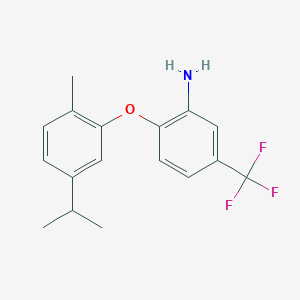

![Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1328340.png)
